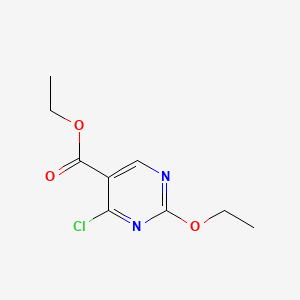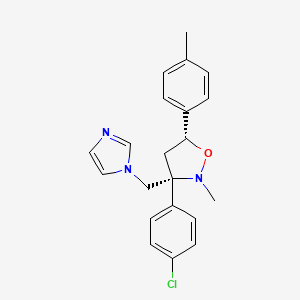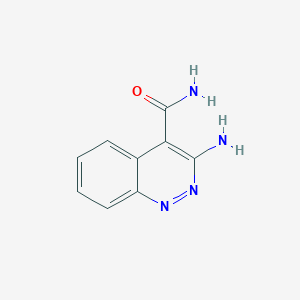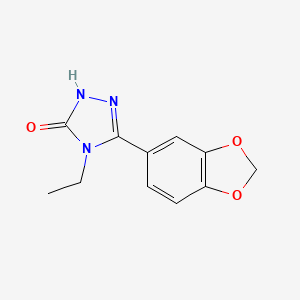![molecular formula C8H13N5O2 B12909158 tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate CAS No. 887407-15-0](/img/structure/B12909158.png)
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .
Preparation Methods
The synthesis of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with amino(1H-1,2,4-triazol-1-yl)methylidene under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained . Industrial production methods often involve scaling up this synthesis process while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Click Chemistry: It is prominently used in CuAAC reactions, where it acts as a ligand to accelerate reaction rates and suppress cell cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.
Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.
Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.
Industry: It finds applications in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate can be compared with other similar compounds such as:
The uniqueness of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate lies in its balance of water solubility, biocompatibility, and catalytic efficiency, making it a preferred choice in various applications .
Properties
CAS No. |
887407-15-0 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14) |
InChI Key |
SKSIGJGFRUKGOA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)






![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)

![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
